Potassium 2-cyanoethyltrifluoroborate
Overview
Description
Potassium 2-cyanoethyltrifluoroborate is an organometallic compound with the chemical formula C₃H₄BF₃KN. It is a white to off-white crystalline solid that is relatively stable and soluble in common organic solvents such as acetonitrile and dimethyl sulfoxide . This compound is commonly used as a reagent or ligand in transition metal-catalyzed reactions, particularly in carbon-carbon bond formation reactions .
Preparation Methods
Potassium 2-cyanoethyltrifluoroborate can be synthesized through the reaction of dichlorotrifluoroborane with 2-cyanoethyl bromide . The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve continuous-flow chemistry to improve the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Potassium 2-cyanoethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran
Scientific Research Applications
Potassium 2-cyanoethyltrifluoroborate has a wide range of scientific research applications:
Biology: It can be used to synthesize biologically active molecules for research in drug discovery and development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium 2-cyanoethyltrifluoroborate exerts its effects typically involves its role as a ligand or reagent in catalytic processes. In cross-coupling reactions, it acts as a source of the cyanoethyl group, which is transferred to the substrate in the presence of a palladium catalyst . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Potassium 2-cyanoethyltrifluoroborate is unique in its stability and solubility compared to other organoboron compounds. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium methyltrifluoroborate: Another organotrifluoroborate with applications in organic synthesis.
These compounds share similar properties but differ in their specific applications and reactivity, making this compound a valuable reagent in its own right.
Properties
IUPAC Name |
potassium;2-cyanoethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPUNWNWFAAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC#N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159919-79-5 | |
Record name | potassium (2-cyanoethyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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